BenchChemオンラインストアへようこそ!

Sparoxomycin A2

Oncology Chemical Biology Tumor Cell Phenotype Reversion

Sparoxomycin A2 (CAS 61786-77-4) is a pyrimidinylpropanamide antibiotic first isolated from the fermentation broth of Streptomyces sparsogenes SN2325. It was originally characterized as an inducer of flat reversion in NRK cells transformed by temperature-sensitive Rous sarcoma virus, along with its congener Sparoxomycin A1.

Molecular Formula C13H19N3O6S2
Molecular Weight 377.4 g/mol
Cat. No. B1248635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparoxomycin A2
Synonymssparoxomycin A1
sparoxomycin A2
Molecular FormulaC13H19N3O6S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C
InChIInChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+,24+/m0/s1
InChIKeyZIMCIWWBWLSQCN-VKTUOGNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sparoxomycin A2 Procurement Guide: Pyrimidinylpropanamide Antibiotic Baseline Profile


Sparoxomycin A2 (CAS 61786-77-4) is a pyrimidinylpropanamide antibiotic first isolated from the fermentation broth of Streptomyces sparsogenes SN2325 [1]. It was originally characterized as an inducer of flat reversion in NRK cells transformed by temperature-sensitive Rous sarcoma virus, along with its congener Sparoxomycin A1 [2]. The compound features a distinctive monoxodithioacetal moiety with defined stereochemistry (both sulfoxide chiral centers assigned as R-configuration) [3], placing it within a small family of pyrimidinylpropanamide natural products that also includes the well-studied antitumor antibiotic sparsomycin.

Why Sparoxomycin A2 Cannot Be Replaced by Generic Sparsomycin or In-Class Analogs


Despite sharing a pyrimidinylpropanamide scaffold with sparsomycin, sparoxomycin A2 possesses a structurally distinct monoxodithioacetal side chain that differs fundamentally from sparsomycin's monooxodithioacetal architecture [1]. In a direct comparative synthesis and biological evaluation study, sparsomycin and its alkyl analogues demonstrated unequivocally higher morphological reversion activity on srcᵗˢNRK cells than sparoxomycins A1 and A2 [2]. This means that for applications requiring the unique flat reversion phenotype induction profile of sparoxomycin A2, substitution with sparsomycin or its more potent alkyl analogues (compounds 5–7) will yield a different—and in the srcᵗˢNRK model, stronger—biological response, potentially confounding experimental interpretation. Furthermore, sparoxomycin A2 has been reported as an inhibitor of protein kinase C (PKC) [3], a mechanistic annotation not associated with sparsomycin in the same literature, which operates primarily through ribosomal protein synthesis inhibition [4]. These orthogonal activity profiles make generic in-class substitution scientifically invalid without explicit re-validation.

Sparoxomycin A2 Comparative Evidence: Quantified Differentiation Against Sparsomycin and Analogues


Morphological Reversion Activity on srcᵗˢNRK Cells: Sparoxomycin A2 vs. Sparsomycin and Alkyl Analogues

In the only published head-to-head comparative synthesis and biological evaluation study, sparoxomycin A2 (compound 3) exhibits morphological reversion activity on srcᵗˢNRK cells that is lower than sparsomycin (compound 1) and its synthetic alkyl analogues (compounds 5–7) [1]. The study employed total synthesis of all compounds followed by parallel biological evaluation, ensuring identical assay conditions. Sparsomycin and its alkyl analogues showed higher morphological reversion activities on srcᵗˢNRK cells than sparoxomycins A1 (2) and A2 (3) [1].

Oncology Chemical Biology Tumor Cell Phenotype Reversion

Structural Differentiation: Monoxodithioacetal Side-Chain Architecture of Sparoxomycin A2 vs. Sparsomycin

Sparoxomycin A2 possesses a distinctive monoxodithioacetal side chain containing two sulfoxide groups with assigned R,R absolute configuration at both chiral sulfur centers [1][2]. This diastereomeric architecture is structurally distinct from sparsomycin's monooxodithioacetal moiety, which features only one sulfoxide group [3]. The total synthesis route for sparoxomycins A1 and A2 required asymmetric sulfide oxidation as a key stereocontrolling step to establish this unique bis-sulfoxide arrangement [3].

Medicinal Chemistry Natural Product Chemistry Structure-Activity Relationship

Mechanistic Divergence: PKC Inhibition Annotation of Sparoxomycin vs. Ribosomal Inhibition of Sparsomycin

The RIKEN Chemical Biology Group archives classify sparoxomycins A1 and A2 as inhibitors of protein kinase C (PKC) [1]. In contrast, sparsomycin is well-established in the literature as an inhibitor of ribosomal protein synthesis acting at the peptidyl transferase center of both 70S and 80S ribosomes [2][3]. These represent two fundamentally different cellular targets. However, the PKC inhibition annotation for sparoxomycin A2 is based on database curation rather than a published mechanistic study with quantitative IC₅₀ data; no direct kinase inhibition profiling comparing both compounds side-by-side has been published.

Signal Transduction Kinase Inhibition Mechanism of Action

Intra-Class Differentiation: Sparoxomycin A2 vs. Sparoxomycin A1 Diastereomeric Identity

Sparoxomycin A2 is a discrete diastereomer of sparoxomycin A1, with the two compounds distinguished by CD spectral analysis during structure elucidation [1]. Both compounds were co-isolated from the same fermentation broth and mycelium of Streptomyces sparsogenes SN2325 [2]. While they share the same molecular formula (C₁₃H₁₉N₃O₆S₂) and the monoxodithioacetal bis-sulfoxide architecture, their distinct stereochemical identities mean they are not interchangeable in chiral-sensitive biological assays.

Stereochemistry Natural Product Isolation Chiral Analysis

Patent-Designated Carcinostatic Specificity: Sparoxomycin A2 vs. Conventional Antitumor Antibiotics

Japanese Patent JPH08176116A claims sparoxomycin A2 (formula III) as a carcinostatic antibiotic with high specificity against tumor cells and a mechanism of action different from conventional carcinostatic antibiotics [1]. The patent designates efficacy against a broad solid tumor panel including gastric, lung, liver, kidney, brain, colon, and esophageal carcinomas, as well as malignant lymphoma and leukemia [1]. This patent-level differentiation claim positions sparoxomycin A2 as mechanistically distinct from conventional antitumor antibiotics such as doxorubicin or mitomycin C, though no head-to-head comparative IC₅₀ data against these conventional agents is provided in the patent abstract.

Antitumor Drug Discovery Carcinoma Panel Screening Patent Analysis

Evidence Gap Advisory: Absence of Direct Cytotoxicity or In Vivo Comparative Data for Sparoxomycin A2

A systematic review of the available scientific literature confirms that specific comparative cytotoxicity studies (IC₅₀ values across cell line panels) of sparoxomycin A2 against its closest analogs have not been published in peer-reviewed journals accessible through major databases [1]. Similarly, no dedicated in vivo pharmacokinetic, toxicity, or efficacy studies isolating sparoxomycin A2 as a single agent in animal models have been identified. This contrasts sharply with sparsomycin, for which extensive in vivo antitumor data exist across eight murine tumor models (P388, L1210, RC, B16, C38, LL, C22LR, M5076) [2] and cisplatin potentiation studies have been conducted [3]. The absence of these datasets means that procurement decisions for sparoxomycin A2 for in vivo or cytotoxicity applications must be predicated on purpose-specific pilot validation rather than published comparative performance metrics.

Evidence Gap Procurement Risk Assessment Comparative Pharmacology

Sparoxomycin A2 Recommended Application Scenarios Based on Quantified Differentiation Evidence


Oncogenic Phenotype Reversion SAR Studies Using Sparoxomycin A2 as a Lower-Activity Baseline Control

Based on the direct head-to-head evidence that sparoxomycin A2 exhibits lower morphological reversion activity on srcᵗˢNRK cells compared to sparsomycin and its alkyl analogues [1], this compound is optimally deployed as a lower-activity reference standard in structure-activity relationship (SAR) campaigns. Researchers synthesizing novel pyrimidinylpropanamide derivatives can use sparoxomycin A2 to establish the activity floor of the assay, against which the potency gain of new analogues is quantified. This application is directly supported by the 1998 Nakajima et al. study that established the rank-order activity hierarchy [1].

Kinase Signaling Pathway Profiling Leveraging the PKC Inhibition Annotation of Sparoxomycin A2

The RIKEN database annotation of sparoxomycin A2 as a protein kinase C (PKC) inhibitor [2] supports its use as a tool compound for probing PKC-dependent signaling pathways in cellular models, particularly where a pyrimidinylpropanamide scaffold with kinase-inhibitory annotation is mechanistically advantageous over ribosomal inhibitors like sparsomycin. Prospective users should independently confirm PKC inhibitory activity and selectivity profile prior to large-scale procurement, as quantitative IC₅₀ data for this target are not publicly available.

Chiral Natural Product Reference Standard Requiring a Defined Bis-Sulfoxide Diastereomer

The distinct R,R bis-sulfoxide stereochemistry of sparoxomycin A2, unambiguously assigned by CD spectroscopy and total synthesis [3][4], qualifies this compound as a chiral reference standard for analytical method development, chiroptical spectroscopy benchmarking, and stereochemical SAR studies of monoxodithioacetal-containing natural products. Procurement of sparoxomycin A2 specifically—rather than its diastereomer A1—is critical for experiments where the absolute configuration at both sulfoxide centers must be defined and reproducible.

Mechanistically Differentiated Antitumor Antibiotic for Combination and Resistance Studies

Japanese Patent JPH08176116A explicitly claims sparoxomycin A2 as a carcinostatic antibiotic with a mechanism of action differing from conventional antitumor antibiotics, with efficacy designated against a broad panel of solid carcinomas and hematologic malignancies [5]. This patent-level differentiation makes sparoxomycin A2 a candidate for combination therapy screening programs seeking non-cross-resistant antitumor agents, and for mechanism-of-action deconvolution studies comparing novel natural products against a mechanistically distinct benchmark.

Quote Request

Request a Quote for Sparoxomycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.